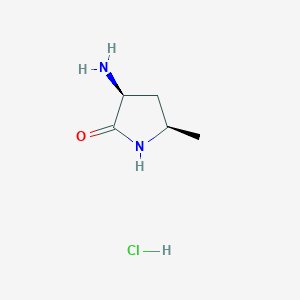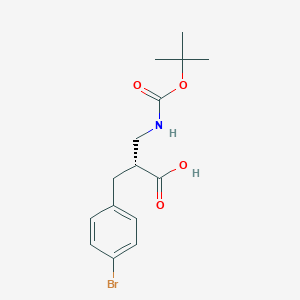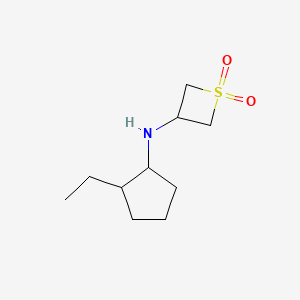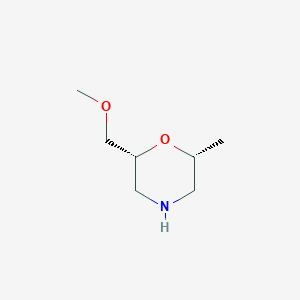
1-(3-Ethoxypropyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxypropyl)piperidin-4-amine is an organic compound with the molecular formula C10H22N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethoxypropyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxypropyl)piperidin-4-amine typically involves the reaction of 4-aminopiperidine with 3-ethoxypropyl bromide. The process can be summarized as follows:
Protection of the primary amine: The primary amine group of 4-aminopiperidine is selectively protected using a protecting group such as benzophenone.
Nucleophilic substitution: The protected amine undergoes nucleophilic substitution with 3-ethoxypropyl bromide to form the desired product.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient recycling of solvents and reagents to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-(3-Ethoxypropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1-(3-Ethoxypropyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 1-(3-Ethoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(3-Methoxypropyl)piperidin-4-amine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Propoxypropyl)piperidin-4-amine: Similar structure but with a propoxy group.
1-(3-Butoxypropyl)piperidin-4-amine: Similar structure but with a butoxy group.
Uniqueness
1-(3-Ethoxypropyl)piperidin-4-amine is unique due to its specific ethoxypropyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
1-(3-ethoxypropyl)piperidin-4-amine |
InChI |
InChI=1S/C10H22N2O/c1-2-13-9-3-6-12-7-4-10(11)5-8-12/h10H,2-9,11H2,1H3 |
InChIキー |
CNJXFEGLQWFILE-UHFFFAOYSA-N |
正規SMILES |
CCOCCCN1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)









![5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B12947742.png)

![4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12947748.png)

